2-cyano-N-phenylethanethioamide
Description
Contextualization within Organic Synthesis and Heterocyclic Chemistry
2-Cyano-N-phenylethanethioamide belongs to the class of α-cyano thioamides, which are recognized as valuable building blocks in the field of organic synthesis, particularly for the construction of heterocyclic compounds. acs.org Thioamides, in general, are versatile synthons due to the presence of multiple reactive centers, including nucleophilic sulfur and nitrogen atoms, an electrophilic thiocarbonyl carbon, and potentially acidic α-hydrogens. acs.orgresearchgate.net This multifunctionality allows them to react with a wide array of dielectrophilic reagents to form various heterocyclic systems. acs.org
The presence of the cyano group adjacent to the thioamide functionality in structures like this compound further enhances their synthetic utility. These compounds serve as precursors for a diverse range of heterocyclic structures such as thiazoles, thiophenes, pyrazoles, and 1,3,4-thiadiazoles. sapub.orgresearchgate.net For instance, the reaction of α-cyano thioamides with α-halocarbonyl compounds is a well-established method for the synthesis of thiazole (B1198619) derivatives, a reaction known as the Hantzsch thiazole synthesis. researchgate.net The strategic placement of the cyano and thioamide groups allows for sequential reactions, making these molecules key intermediates in the assembly of complex molecular architectures. sapub.orgtubitak.gov.tr
Significance of Thioamide and Cyano Functionalities in Chemical Research
The thioamide group is a crucial functional group in both organic and medicinal chemistry. chemrxiv.org It is considered a bioisostere of the amide bond, meaning it has a similar size and electronic properties, yet it exhibits distinct chemical characteristics. tandfonline.comnih.gov The carbon-sulfur double bond in thioamides is longer and weaker than the carbon-oxygen double bond in amides. tandfonline.comnih.gov Thioamides are also more reactive towards both nucleophiles and electrophiles. nih.gov These properties make thioamides valuable intermediates for synthesizing various heterocycles and for modifying peptides to enhance their stability and cell permeability. acs.orgchemrxiv.org Furthermore, the sulfur atom can act as a strong hydrogen bond donor and has a high affinity for metals, making thioamides useful as ligands in coordination chemistry and as metal chelators in drug design. researchgate.nettandfonline.com
The cyano group (–C≡N), also known as a nitrile group, is a versatile and highly reactive functional group in organic chemistry. numberanalytics.comallen.in Its strong electron-withdrawing nature and linear geometry influence the polarity and reactivity of the entire molecule. allen.inyoutube.com Nitriles are important precursors for the synthesis of a wide range of other functional groups, including carboxylic acids, amides, and amines, through reactions like hydrolysis and reduction. fiveable.meebsco.com The cyano group is a key component in the production of pharmaceuticals and agrochemicals, where its incorporation can modulate biological activity. fiveable.me In synthetic chemistry, the cyano group's ability to participate in nucleophilic additions and cycloadditions makes it a valuable tool for carbon-carbon bond formation and the construction of complex molecules. ebsco.com
Overview of Prior Research on Alpha-Cyano Thioamides
Research on alpha-cyano thioamides, such as this compound, has largely focused on their application as versatile synthons for heterocyclic chemistry. These compounds are a specific subset of cyanoacetamides, which are widely utilized as reactants and intermediates due to the strategic positioning of their carbonyl (or thiocarbonyl) and cyano functions. tubitak.gov.tr The active methylene (B1212753) group (the CH2 group adjacent to the cyano and thioamide groups) is particularly reactive and can participate in a variety of condensation and substitution reactions. tubitak.gov.tr
A significant body of research has demonstrated the utility of α-cyano thioamides in the synthesis of various five- and six-membered heterocyclic rings. For example, the reaction of 2-cyano-N-arylacetamides with phenyl isothiocyanate, followed by treatment with chloroacetyl chloride, yields thiazolidinone derivatives. researchgate.net These products can then undergo further reactions, such as coupling with diazonium salts, to create more complex, substituted heterocyclic systems. researchgate.net
Another common application is the Gewald thiophene (B33073) synthesis, where α-cyano thioamides react with carbonyl compounds and elemental sulfur to produce substituted aminothiophenes. sapub.orgresearchgate.net The reactivity of the alpha-cyano thioamide scaffold allows for a modular approach to building diverse molecular libraries, which is of significant interest in medicinal chemistry and materials science. For instance, derivatives of 2-cyanoacrylamide have been synthesized and investigated as potential kinase inhibitors, highlighting the role of this structural motif in the development of therapeutic agents. nih.gov
Data Tables
Table 1: Reactivity of Alpha-Cyano Thioamide Derivatives
| Reactant | Reagent(s) | Product Type | Reference |
| 2-Cyano-N-arylacetamide | 1. Phenyl isothiocyanate, KOH/DMF2. Chloroacetyl chloride | 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide | researchgate.net |
| 2-Cyano-N-(pyrazol-5-yl)acetamide | Phenyl isothiocyanate | Thiole derivative | sapub.org |
| Thiole derivative from above | Hydrazonyl chlorides | 1,3,4-Thiadiazole derivatives | sapub.org |
| 2-Cyano-N-(pyrazol-5-yl)acetamide | Malononitrile (B47326) or Ethyl cyanoacetate, Sulfur | Polysubstituted thiophene derivatives | sapub.org |
| 2-Cyano-N-(pyrazol-5-yl)acetamide | Benzaldehyde | Phenylmethylidene derivative | sapub.org |
Table 2: Properties of Thioamide and Cyano Functional Groups
| Functional Group | Key Properties | Significance in Synthesis |
| Thioamide (-C(S)NH-) | - Bioisostere of amide- Longer, weaker C=S bond vs. C=O- More reactive than amides- Strong H-bond donor- Metal chelating ability | - Versatile synthon for heterocycles- Peptide modification for stability- Ligands in coordination chemistry |
| Cyano (-C≡N) | - Strong electron-withdrawing group- Polar and highly reactive- Linear geometry- Can be hydrolyzed to carboxylic acids- Can be reduced to amines | - Precursor to various functional groups- Used in C-C bond formation- Key in pharmaceuticals & agrochemicals |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53744-76-6 |
|---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-cyano-N-phenylethanethioamide |
InChI |
InChI=1S/C9H8N2S/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
InChI Key |
HHYZGTJSYORMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano N Phenylethanethioamide and Its Structural Analogues
Direct Synthetic Routes to 2-Cyano-N-phenylethanethioamide
Direct synthesis of this compound can be achieved through several efficient methods, including base-mediated condensation reactions and one-pot synthesis strategies.
Base-Mediated Condensation Reactions
Base-mediated condensation reactions are a common and effective approach for the synthesis of thioamides. These reactions typically involve the condensation of a nitrile with a source of sulfur, often in the presence of a base to facilitate the reaction. For instance, the reaction of nitriles with thioacetic acid in the presence of calcium hydride can produce the corresponding thioamides in good yields. organic-chemistry.org Similarly, phosphorus pentasulfide is another reagent that has been successfully used for the conversion of both aromatic and aliphatic nitriles into thioamides. organic-chemistry.orgresearchgate.net
The Kindler thioamide synthesis, a three-component condensation of an aldehyde, an amine, and elemental sulfur, can be enhanced using microwave irradiation, significantly reducing reaction times. organic-chemistry.org Another approach involves the reaction of nitriles with thioacetic acid, which has been shown to be effective for both aliphatic and aromatic nitriles. organic-chemistry.org
One-Pot Synthesis Strategies
One-pot syntheses offer an efficient and atom-economical approach to this compound. These methods often involve multicomponent reactions where several reactants are combined in a single vessel to form the desired product, minimizing intermediate isolation steps. dntb.gov.ua
One such strategy involves the reaction of aryl aldehydes, N,N-dimethylformamide (DMF), and thiourea (B124793) as a sulfur source, promoted by K2S2O8, to yield aryl thioamides. dntb.gov.uanih.gov Another one-pot method allows for the conversion of aldehydes and ketones into thioamides through oximation followed by deoxygenative thioamidation with O,O-diethyl dithiophosphoric acid. researchgate.net Additionally, a three-component reaction of alkynes, elemental sulfur, and aliphatic amines provides a direct and atom-economical route to thioamides. organic-chemistry.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of a wider range of chemical space and the potential for developing compounds with tailored properties. These synthetic strategies focus on introducing substituents at various positions of the parent molecule.
Introduction of Aryl/Alkyl Substituents on the Nitrogen Atom
The introduction of aryl or alkyl substituents on the nitrogen atom of the thioamide can be achieved through various methods. One common approach is the reaction of primary amines with thiophosgene (B130339) in the presence of a base. nih.gov Alternatively, N-substituted cyanamides can be synthesized through the Tiemann rearrangement of amidoximes. nih.govorganic-chemistry.org
The reaction of 2-cyanoacetamides with phenyl isothiocyanate in the presence of a base, followed by the addition of an alkylating agent like methyl iodide, can yield N-substituted derivatives. researchgate.net Furthermore, a variety of N-aryl and N-heteryl cyanoacetamides can be prepared by treating substituted amines with alkyl cyanoacetates under different reaction conditions. tubitak.gov.tr
A summary of reagents for N-substitution is presented below:
| Reagent | Product Type | Reference |
| Thiophosgene | Isothiocyanates | nih.gov |
| Benzenesulfonyl chlorides | N-substituted cyanamides | nih.gov |
| Phenyl isothiocyanate & Methyl iodide | N-substituted ketene (B1206846) N,S-acetals | researchgate.net |
| Alkyl cyanoacetates | N-aryl/N-heteryl cyanoacetamides | tubitak.gov.tr |
Functionalization of the Phenylethane Moiety
Functionalization of the phenylethane moiety can be achieved by starting with appropriately substituted precursors. For example, the reaction of substituted phenylacetonitriles with isothiocyanates can introduce various functional groups onto the phenyl ring. The use of active methylene (B1212753) compounds, such as substituted phenylacetonitriles, in reactions with isothiocyanates allows for the synthesis of a diverse range of thioamide derivatives. nih.govyoutube.com
The Gewald thiophene (B33073) synthesis, which involves the reaction of a carbonyl compound, a cyanomethylene reagent, and elemental sulfur, can also be adapted to produce substituted thiophenes that can be further elaborated. sapub.org
Incorporation of Halogenated Precursors
The incorporation of halogens into the structure of this compound can be accomplished by using halogenated starting materials. For instance, haloaryl nitriles can be converted to their corresponding thioamides without undergoing nucleophilic aromatic substitution under certain conditions. organic-chemistry.orgresearchgate.net
The synthesis of halogenated anthraquinones from halogenated thiophenes demonstrates the utility of halogenated precursors in building complex molecules. These halogenated intermediates can then be used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl groups. The reaction of α-chloroamides with thiols is another method for preparing thioamides, where the halogen serves as a leaving group. rsc.org
Advanced Synthetic Approaches
Modern organic synthesis has ushered in an era of advanced methodologies that leverage catalysts and alternative energy sources to construct complex molecules with high precision. The synthesis of this compound and its analogues has benefited from these developments, particularly in the realms of metal-catalyzed reactions, microwave-assisted protocols, and strategies for achieving high chemo- and regioselectivity.
Metal-catalyzed reactions have become indispensable tools for forming carbon-sulfur bonds, a key step in many thioamide syntheses. These methods often proceed under mild conditions and exhibit broad substrate compatibility.
Copper catalysts, in particular, have shown promise. A convenient method for the synthesis of aryl thioamides involves the reaction of aryl aldehydes with tetramethylthiuram disulfide (TMTD) in the presence of copper(I) iodide (CuI) and di-tert-butyl peroxide (DTBP). organic-chemistry.org This approach avoids the direct use of often hazardous sulfurating reagents and is noted for its operational simplicity and the use of inexpensive, commercially available starting materials. organic-chemistry.org Another innovative copper-catalyzed method involves the coupling of thioamides with donor/acceptor-substituted diazocarbonyl compounds to form enamino esters and enaminones. acs.org Copper(I) bromide has been identified as a more efficient and inexpensive catalyst for this transformation compared to rhodium(II) or ruthenium(II) catalysts. acs.org
Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern synthesis, and while often associated with C-C, C-N, and C-O bond formation, they are also effective for C-S coupling. The use of specific monophosphine ligands can promote Pd-catalyzed C–S cross-coupling of thiols with aromatic electrophiles at room temperature using soluble bases. nih.gov While this is primarily for thioether synthesis, the underlying principles of catalyst and ligand design are relevant to the development of thioamidation reactions. nih.gov
Beyond copper and palladium, other strategies have emerged that reduce or eliminate the need for transition metals. An electrochemical approach catalyzed by 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) enables the C-H thiolation of N-arylthioamides to produce benzothiazoles. acs.org This metal- and reagent-free dehydrogenative coupling proceeds through a thioamidyl radical intermediate, showcasing a novel pathway for C-S bond formation. acs.org Furthermore, completely metal-free protocols have been developed, such as a three-component reaction of arylacetic acids, amines, and elemental sulfur, which proceeds without a transition metal catalyst or an external oxidant to yield thioamides. organic-chemistry.org
Table 1: Examples of Metal-Involved Thioamide Synthesis
| Catalyst/Reagent | Reactants | Product Type | Key Features |
|---|---|---|---|
| CuI / DTBP | Aryl aldehydes, Tetramethylthiuram disulfide (TMTD) | Aryl thioamides | Avoids traditional sulfurating reagents; uses inexpensive materials. organic-chemistry.org |
| Copper(I) bromide | Thioamides, Diazocarbonyl compounds | Enamino esters, Enaminones | Mild, catalytic method; Cu(I) is more efficient and cheaper than Rh(II) or Ru(II). acs.org |
| TEMPO | N-(hetero)arylthioamides | Benzothiazoles, Thiazolopyridines | Metal- and reagent-free; electrochemical C-H thiolation. acs.org |
Microwave irradiation has emerged as a powerful technology in organic synthesis, dramatically reducing reaction times from hours or days to mere minutes. nih.gov This non-classical heating method offers rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govthieme-connect.com
The conversion of nitriles to thioamides is a fundamental transformation that benefits significantly from microwave assistance. A simple and effective method involves treating a nitrile with ammonium (B1175870) sulfide (B99878) in methanol (B129727) under microwave irradiation, which can produce primary thioamides in excellent yields within 15-30 minutes. thieme-connect.com This protocol is advantageous as it avoids the use of toxic, gaseous hydrogen sulfide under high pressure. thieme-connect.com Similarly, the Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can be accelerated using microwaves. tandfonline.comorganic-chemistry.org The three-component reaction of nitriles, morpholine (B109124) (an amine), and sulfur proceeds efficiently under solvent-free microwave conditions to give thiomorpholides in good to excellent yields. tandfonline.com
Thionation of amides using reagents like Lawesson's reagent is another common route to thioamides that is enhanced by microwave energy. nih.govresearchgate.net A comparative study on the synthesis of bis-terephthalthioamides demonstrated a significant reduction in reaction time from days under conventional heating to just minutes with microwave irradiation, highlighting the efficiency of this approach. nih.gov Other thionating systems, such as phosphorus pentasulfide (P₄S₁₀)/Al₂O₃ or PSCl₃/H₂O/Et₃N, have also been successfully employed under microwave conditions, often solvent-free, to produce a variety of thiocarbonyl compounds, including thioamides, rapidly and in high yields. nih.govorganic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Thioamide Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Nitrile to Primary Thioamide | (NH₄)₂S, MeOH, Microwave (80-130°C) | 15-30 min | Excellent | thieme-connect.com |
| Diamide Thionation (Lawesson's Reagent) | Conventional Heating | 24-48 hours | Moderate | nih.gov |
| Diamide Thionation (Lawesson's Reagent) | Microwave Irradiation | 15-30 min | Good-Excellent | nih.gov |
| Willgerodt-Kindler (Nitrile, Amine, Sulfur) | Microwave Irradiation (Solvent-free) | Few minutes | Good-Excellent | tandfonline.com |
| Amide Thionation (PSCl₃/H₂O/Et₃N) | Microwave Irradiation (Solvent-free) | Not specified | High | organic-chemistry.org |
Achieving selectivity is a paramount goal in organic synthesis, ensuring that reactions occur at the desired functional group (chemo-selectivity) and in the correct orientation (regioselectivity). In the synthesis of complex molecules like this compound and its analogues, which may contain multiple reactive sites, such control is critical.
One powerful strategy involves the base-controlled three-component reaction of styrenes, amines, and elemental sulfur. organic-chemistry.org By carefully selecting the base, chemists can selectively produce either 2-phenylethanethioamides or benzothioamides from the same set of starting materials, demonstrating excellent regiocontrol. organic-chemistry.org
The synthesis of functionalized thioamides often relies on the selective reaction of a precursor molecule. For instance, the synthesis of 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide, a structural analogue, was achieved through a regioselective thionation. researchgate.net In this multi-step process, a malononitrile (B47326) derivative is first reacted with cysteamine (B1669678) to form a thiazolidine (B150603) intermediate. researchgate.net Subsequent treatment with sodium hydrosulfide (B80085) selectively converts one of the two nitrile groups into a thioamide functionality. researchgate.net This selectivity is crucial for the final structure and its subsequent reactions.
The reactivity of the cyanoacetamide moiety itself can be harnessed for selective transformations. The precursor 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been used to synthesize a diverse library of heterocyclic compounds. researchgate.net The synthetic pathways are governed by the regioselective attack and/or cyclization involving the cyanoacetamido group, showcasing how the inherent reactivity of the thioamide analogue can be directed to achieve specific molecular architectures. researchgate.net Metal-free, catalyst-free approaches have also been developed, such as the one-pot reaction between pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur, which proceeds with high chemo-selectivity to form pyrazole-tethered thioamides. beilstein-journals.org
Chemical Reactivity and Transformation Pathways of 2 Cyano N Phenylethanethioamide
Nucleophilic and Electrophilic Reactivity of the Thioamide Moiety
The thioamide group (-C(S)NH-) in 2-cyano-N-phenylethanethioamide is a key center of reactivity. The presence of both a nucleophilic sulfur atom and an electrophilic carbon atom allows it to react with a variety of reagents.
Reactions with Organic Electrophiles
The sulfur atom of the thioamide moiety exhibits nucleophilic character and readily attacks electrophilic centers. This reactivity is fundamental to many of its synthetic applications. For instance, the reaction with electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) highlights the nucleophilic nature of the thioamide, leading to the formation of more complex structures. organic-chemistry.org This reactivity underscores the thioamide's capacity to initiate bond formation with electron-deficient species.
Active Methylene (B1212753) and Nitrile Group Reactivity
The methylene group adjacent to both the cyano and thioamide functions is considered "active" due to the electron-withdrawing effects of these neighboring groups. This acidity makes the methylene protons susceptible to deprotonation by a base, generating a carbanion that can participate in various nucleophilic reactions. sapub.org
The nitrile group (C≡N) itself is a versatile functional group. ebsco.com It can undergo nucleophilic addition, and its strong electron-withdrawing nature activates the adjacent methylene group. nih.gov The reactivity of the nitrile is often exploited in cyclization reactions to form nitrogen-containing heterocycles. mdpi.com For example, the reaction of related cyano-containing compounds with active methylene reagents can lead to the formation of substituted thiophenes and pyrans. sapub.org
Cyclization Reactions and Heterocycle Formation
The multifunctionality of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic systems. These reactions often proceed through intramolecular or intermolecular cyclizations, leveraging the reactivity of the thioamide, active methylene, and nitrile groups.
Synthesis of Thiazole (B1198619) Derivatives
Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are readily synthesized from thioamides. The Hantzsch thiazole synthesis is a classic method where a thioamide reacts with an α-haloketone. In the context of this compound, the thioamide portion can react with suitable α-halocarbonyl compounds to form thiazole derivatives. researchgate.net This transformation is a cornerstone in the synthesis of various biologically active thiazole-containing molecules. fabad.org.tr
| Reactant | Product | Reaction Type | Reference |
| Thioamide and α-haloketone | Thiazole derivative | Hantzsch thiazole synthesis | |
| This compound and α-halocarbonyl compound | Thiazole derivative | Cyclocondensation | researchgate.net |
Formation of Benzothiazole (B30560) Scaffolds
Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole ring, are another important class of heterocycles accessible from precursors like this compound. mdpi.com The synthesis of benzothiazoles often involves the cyclization of N-arylthioamides. researchgate.netresearchgate.net While direct conversion of this compound to a benzothiazole is not explicitly detailed, the underlying thioamide chemistry is central to benzothiazole formation. nih.gov The general strategy involves an intramolecular cyclization onto the phenyl ring, often promoted by an oxidizing agent. researchgate.net
| Starting Material | Product | Key Transformation | Reference |
| N-Arylthioamides | 2-Cyanobenzothiazoles | Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S bond formation | researchgate.net |
| 2-Aminothiophenol and various reagents (aldehydes, etc.) | 2-Substituted benzothiazoles | Cyclocondensation | mdpi.com |
Routes to Pyridine (B92270) and Fused Pyridine Systems
The presence of the active methylene and nitrile groups in this compound provides a pathway to pyridine and fused pyridine derivatives. researchgate.net Reactions involving the condensation of compounds with active methylene groups with various electrophiles are a common strategy for constructing the pyridine ring. researchgate.net For instance, the reaction of a related enaminonitrile with N-nucleophiles can lead to the formation of pyridinethione derivatives. researchgate.net Furthermore, the reaction of compounds containing a cyano group with other reagents can lead to the synthesis of fused pyridine systems like pyrido[2,3-d]pyrimidines. nih.govdntb.gov.ua
| Reactant(s) | Product | Reaction Type | Reference |
| 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide and cyanothioacetamide | Pyridinethione derivative | Condensation/Cyclization | researchgate.net |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile and various reagents | Pyrido[2,3-d]pyrimidine derivatives | Cyclocondensation | nih.govdntb.gov.ua |
| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile and arylidene malononitrile (B47326) | Isoquinoline derivatives | Condensation/Cyclization | nih.gov |
Generation of Thienoindole Analogues
While direct synthesis of thienoindole analogues from this compound is not extensively documented, the structural components of the molecule suggest its potential as a precursor for such fused heterocyclic systems. The synthesis of thieno[2,3-b]indoles, for instance, can be achieved through multicomponent reactions involving an indole, an acetophenone (B1666503) derivative, and elemental sulfur. nih.gov In a related approach, the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, utilizes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org Given that this compound contains an active methylene group adjacent to the cyano group, it could potentially undergo a Gewald-type reaction with a suitable diketone or a protected indole-2,3-dione to form a thiophene (B33073) ring, which could then be further cyclized to a thienoindole system.
Another synthetic strategy for thieno[2,3-b]indoles involves the reaction of 1,3-dihydro-2H-indole-2-thiones with α-bromo-substituted ketones or aldehydes. researchgate.net This suggests that a derivative of this compound, upon intramolecular cyclization to form an indolin-2-thione intermediate, could be a viable route to thienoindoles. Furthermore, the use of Lawesson's reagent to convert indolin-2-ones to the corresponding thiones, followed by cyclization, presents another possible pathway. nih.gov
Access to Triazine and Thiadiazole Structures
The thioamide and cyano functionalities in this compound provide reactive sites for the construction of six-membered triazine and five-membered thiadiazole rings.
The synthesis of 1,3,5-triazines can be achieved through the reaction of N-cyanoamidines with various reagents. nih.gov The reaction of this compound with amidines could potentially lead to the formation of a pyrimidine (B1678525) intermediate, which upon further reaction and cyclization could yield a triazine. For instance, the reaction of 1,2,3-triazines with amidines has been shown to produce pyrimidines and 1,3,5-triazines through an addition/N2 elimination/cyclization pathway, where the initial step is the nucleophilic attack of the amidine on the triazine ring. nih.gov
The formation of 1,3,4-thiadiazoles from this compound can be envisioned through several established synthetic routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.br For example, a related compound, N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, is synthesized from the corresponding amino-thiadiazole and cyanoacetic acid derivative. nih.govresearchgate.net This suggests that this compound could first be converted to a thiosemicarbazide intermediate which then undergoes cyclization. Another approach involves the reaction of a thioamide with a hydrazonoyl chloride in the presence of a base, which is a known method for synthesizing 1,3,4-thiadiazoles. sapub.org
Pyrrole (B145914) and Pyrazole (B372694) Ring Constructions
The reactive methylene and cyano groups of this compound make it a suitable substrate for the synthesis of five-membered nitrogen-containing heterocycles like pyrroles and pyrazoles.
The synthesis of highly substituted 2-aminothiophenes via the Gewald reaction can be adapted to form pyrroles. While the Gewald reaction typically employs elemental sulfur, variations of this reaction can lead to different heterocyclic cores. umich.edu For instance, the reaction of a related cyanothioacetamide with an α-haloketone can lead to the formation of a thiophene ring, which is a key structural motif in some pyrrole syntheses.
The construction of a pyrazole ring often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). nih.gov In the case of this compound, the active methylene group and the cyano group can act as a 1,3-dielectrophilic synthon. The reaction of 2-cyanothioacetamides with hydrazine has been shown to involve both the cyano and thioamide groups to form 3,5-diaminopyrazoles. nih.gov For example, the reaction of 2-cyano-N-(4-phenylthiazol-2-yl)acrylamide with hydrazine hydrate (B1144303) leads to the formation of a 5-amino-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide. researchgate.net Similarly, cyanoacetylhydrazine reacts with aldehydes to form hydrazide-hydrazone derivatives which can be cyclized to pyrazoles. scirp.org
Intramolecular Cyclization Cascades
The structure of this compound, with its flexible backbone and reactive functional groups, is conducive to intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions can be triggered by heat, light, or chemical reagents.
Furthermore, the thioamide functionality can participate in cyclization reactions. For example, the intramolecular cyclization of m-homoprenylphenols has been achieved using hypervalent iodine reagents, where the prenyl group acts as a carbon nucleophile in an oxidative nucleophilic aromatic substitution. nih.gov This suggests that the thioamide sulfur of this compound could potentially act as a nucleophile in an intramolecular cyclization onto the phenyl ring, especially if the ring is activated with appropriate substituents.
Oxidation Reactions of this compound Derivatives
The thioamide group in this compound and its derivatives is susceptible to oxidation, which can lead to a variety of products, including those resulting from oxidative cyclization.
Electrochemical Oxidation Studies
Electrochemical methods offer a green and efficient way to induce oxidation reactions. While specific electrochemical oxidation studies on this compound are not documented, the electrochemical behavior of related thioamides has been investigated. The electrochemical oxidation of N-allylamides has been utilized for the synthesis of CF3-containing benzoxazines and oxazolines. nih.gov This process involves a radical cascade cyclization initiated by the oxidation of the substrate. nih.gov It is plausible that the electrochemical oxidation of this compound could generate a radical cation intermediate, which could then undergo further reactions, including cyclization. The presence of the N-phenyl group could influence the oxidation potential and the subsequent reaction pathways.
Oxidative Cyclization Pathways
Oxidative conditions can promote the cyclization of this compound derivatives, leading to the formation of fused heterocyclic systems. For example, the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide using I2/KI has been reported to yield 1,2,4-triazole (B32235) derivatives in excellent yields. nih.gov This suggests that the N-phenylthioamide moiety in our target compound could undergo a similar iodine-mediated oxidative cyclization.
Furthermore, the synthesis of thieno[2,3-b]indoles can be achieved through the oxidative cyclization of indolin-2-thiones. nih.govsemanticscholar.org This implies that if this compound can be induced to form an indolin-2-thione intermediate, subsequent oxidation could lead to the desired thienoindole ring system. The choice of oxidant and reaction conditions would be crucial in directing the reaction towards the desired product and avoiding over-oxidation or side reactions.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of a compound through its fragmentation behavior. For 2-cyano-N-phenylethanethioamide, this technique provides crucial information for its identification and characterization.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for ascertaining the elemental composition of a molecule with high precision. By providing the exact mass, HRMS can confirm the molecular formula of this compound. While specific experimental data for this compound is not publicly available in the conducted searches, the theoretical exact mass can be calculated based on its molecular formula, C9H8N2S.
| Parameter | Value |
| Molecular Formula | C9H8N2S |
| Theoretical Exact Mass (monoisotopic) | 176.0408 Da |
This table showcases the theoretical monoisotopic mass of this compound, which would be the target value for confirmation in an HRMS experiment.
Fragmentation Pattern Elucidation for Structural Insights
The fragmentation pattern observed in a mass spectrum offers a roadmap to the compound's structural arrangement. When subjected to ionization in a mass spectrometer, this compound would be expected to break apart in a predictable manner, with the resulting fragments being indicative of its constituent functional groups. Although a specific experimental mass spectrum for this compound is not available from the conducted searches, a hypothetical fragmentation pattern can be proposed based on its structure. Key fragments would likely arise from the cleavage of the amide bond, the loss of the cyano group, and fragmentation of the phenyl ring.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Regrettably, the crystallographic data, including CIF files, for this compound are not available in the public domain based on the performed searches. Therefore, a detailed analysis of its crystal structure cannot be provided at this time. The following subsections outline the type of information that would be obtained from such an analysis.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
| Parameter | Expected Range/Value |
| C=S Bond Length | ~1.6-1.7 Å |
| C-N (amide) Bond Length | ~1.3-1.4 Å |
| C≡N Bond Length | ~1.15 Å |
| Phenyl C-C Bond Lengths | ~1.39 Å (average) |
| Thioamide N-C-C Bond Angle | ~110-120° |
| Phenyl Ring Torsional Angle | Dependent on packing forces |
This table presents expected ranges for key bond lengths and angles based on known values for similar functional groups.
Intermolecular Packing and Hydrogen Bonding Networks
The study of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. A crucial aspect of this analysis is the identification of intermolecular hydrogen bonds. The thioamide group, with its N-H donor and C=S acceptor sites, would be a prime candidate for forming hydrogen bonding networks, which would play a significant role in stabilizing the crystal lattice. The nature and geometry of these hydrogen bonds would be meticulously detailed in a crystallographic report.
Theoretical and Computational Chemistry of 2 Cyano N Phenylethanethioamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-cyano-N-phenylethanethioamide, DFT calculations would provide fundamental insights into its molecular characteristics.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting data would typically include precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C=S | Data not available |
| C-N (amide) | Data not available | |
| N-C (phenyl) | Data not available | |
| C-C (cyano) | Data not available | |
| C≡N | Data not available | |
| Bond Angle | N-C=S | Data not available |
| C-N-C | Data not available | |
| Dihedral Angle | Phenyl-N-C=S | Data not available |
This table is for illustrative purposes only. No published data for these parameters for this compound could be located.
Analysis of the electronic structure would provide information on the distribution of electrons within the molecule, which is key to understanding its reactivity.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) help in the assignment of experimental spectra and provide detailed information about the chemical environment of each atom.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to the energies of electron excitations.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Data Not Available)
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
| IR | Vibrational Frequency (cm⁻¹) | Data not available |
| UV-Vis | λmax (nm) | Data not available |
This table is for illustrative purposes only. No published data for these parameters for this compound could be located.
Analysis of Molecular Orbitals and Charge Distribution
The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. rowansci.com The energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. rowansci.com
Furthermore, the calculation of atomic charges, often using methods like Mulliken population analysis, reveals the distribution of electron density across the molecule, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.net
Table 3: Hypothetical Molecular Orbital and Charge Distribution Data for this compound (Data Not Available)
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Atom | Mulliken Charge |
| S | Data not available |
| N (amide) | Data not available |
| C (cyano) | Data not available |
This table is for illustrative purposes only. No published data for these parameters for this compound could be located.
Reaction Mechanism Studies
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Activation Energy Calculations
For any proposed reaction involving this compound, DFT can be used to locate the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.
Solvent Effects on Reaction Pathways
The surrounding solvent can significantly influence reaction mechanisms and rates. Computational models can incorporate solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), to provide a more realistic description of the reaction in solution.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the examination of conformational changes, intermolecular interactions, and the influence of solvent effects over time. nih.gov For a molecule like this compound, MD simulations can reveal intricate details of its structural flexibility and potential for forming larger assemblies.
Conformational Analysis and Tautomerism Studies
The conformational landscape of this compound is a critical determinant of its chemical and biological properties. Conformational analysis, often conducted using methods like Density Functional Theory (DFT), can identify the most stable geometric arrangements of the molecule. A relaxed potential energy surface scan, for instance, can map the energy changes associated with the rotation around key single bonds, such as the bond connecting the phenyl ring to the nitrogen atom and the bonds within the ethanethioamide backbone. This analysis can reveal the energy barriers between different conformers and the most probable conformations in different environments. researchgate.net
Tautomerism, the interconversion between structural isomers, is another important aspect that can be investigated using computational methods. For this compound, the thioamide group (-C(=S)NH-) can potentially exhibit thione-thiol tautomerism, existing in equilibrium with its thiol form (-C(SH)=N-). Computational studies, particularly those employing DFT, can predict the relative stabilities of these tautomers by calculating their free energies in various solvents. beilstein-journals.org The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. For example, the phototautomerism of certain organic dyes can be explored to understand their potential as molecular switches. beilstein-journals.org
Table 1: Theoretical Methodologies for Conformational and Tautomerism Analysis
| Computational Method | Application in Studying this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of ground state energies of different conformers and tautomers. | Identification of the most stable molecular structures and the energy differences between them. |
| Relaxed Potential Energy Surface Scan | Mapping the energy landscape as a function of dihedral angle rotations. | Determination of rotational energy barriers and preferred conformations. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties. | Prediction of spectroscopic properties and investigation of potential phototautomerism. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in a solvent over time. | Understanding the flexibility of the molecule and the time-scales of conformational changes. |
Host-Guest Interactions and Supramolecular Assemblies
The functional groups present in this compound, namely the cyano, phenyl, and thioamide moieties, provide opportunities for the formation of host-guest complexes and supramolecular assemblies through non-covalent interactions. The thioamide group, with its N-H proton donor and C=S proton acceptor sites, is particularly adept at forming hydrogen bonds. These interactions can lead to the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures. researchgate.net
Molecular dynamics simulations can be employed to study the interactions of this compound with potential host molecules, such as cyclodextrins or calixarenes. nih.gov These simulations can predict the stability of the resulting host-guest complex, identify the key intermolecular forces driving the association, and provide insights into the geometry of the complex. The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.
Table 2: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound
| Type of Interaction | Participating Functional Groups | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Thioamide (N-H donor, C=S acceptor) | Formation of chains, sheets, or other ordered structures. |
| π-π Stacking | Phenyl rings | Stabilization of layered or stacked arrangements. |
| Dipole-Dipole Interactions | Cyano group, Thioamide group | Contribution to the overall cohesion of the assembly. |
| van der Waals Forces | Entire molecule | General non-specific attractive forces contributing to packing. |
Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular properties.
For a class of compounds including this compound, a QSAR study would involve several key steps. First, a dataset of structurally related molecules with their experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.
Statistical methods are then used to develop a mathematical model that correlates the molecular descriptors with the biological activity. Common methods include:
Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the most important descriptors and to visualize the relationships between compounds.
Multiple Linear Regression (MLR): A method for developing a linear equation that predicts activity based on a set of descriptors.
Multiple Nonlinear Regression (MNLR): Used when the relationship between structure and activity is not linear.
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships.
The predictive power of the resulting QSAR model is then validated using statistical techniques such as cross-validation (e.g., leave-one-out) to ensure its robustness. A validated QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent and selective molecules. A QSAR study on heterocyclic compounds based on a 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) scaffold, for example, successfully modeled antiproliferative activity using such methods.
Table 3: Conceptual Framework of a QSAR Study for this compound Derivatives
| Step | Description | Example Techniques/Descriptors |
| 1. Data Set Compilation | Gather a series of analogues of this compound with measured biological activity. | - |
| 2. Molecular Descriptor Calculation | Compute a wide range of theoretical descriptors for each molecule in the dataset. | Topological: Connectivity indices; Electronic: HOMO/LUMO energies, partial charges; Steric: Molar refractivity, van der Waals volume; Hydrophobic: LogP |
| 3. Model Development | Use statistical methods to build a mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN) |
| 4. Model Validation | Assess the statistical significance and predictive ability of the developed model. | Cross-validation (Leave-One-Out), external test set prediction, calculation of R², Q² |
| 5. Interpretation and Application | Analyze the model to understand which molecular properties are key for activity and predict the activity of new compounds. | - |
Applications and Material Science Contexts
A Versatile Synthon for Complex Molecule Synthesis
The strategic placement of multiple reactive sites within 2-cyano-N-phenylethanethioamide makes it an exceptionally useful synthon, or building block, for the synthesis of a wide array of complex organic compounds. Its utility is particularly evident in the construction of polyfunctionalized molecules and biologically relevant heterocyclic scaffolds.
Building Blocks for Polyfunctionalized Organic Compounds
The inherent reactivity of the cyanothioacetamide moiety allows for its participation in a variety of chemical transformations, leading to the formation of compounds with multiple functional groups. For instance, cyanothioacetamides are well-established precursors for the synthesis of polyfunctionalized thiophenes. grafiati.comnih.govmdpi.com The reaction of cyanothioacetamides with various reagents can lead to the assembly of highly substituted thiophene (B33073) rings in a single step. grafiati.com This approach is valuable for creating libraries of diverse molecules for further investigation. While direct examples using this compound are not extensively documented in readily available literature, the known reactivity of the cyanothioacetamide class strongly suggests its applicability in similar synthetic strategies.
Precursors to Biologically Relevant Scaffolds
A significant application of this compound and its analogues lies in their use as precursors for the synthesis of heterocyclic compounds of biological importance. The thiazole (B1198619) ring, for example, is a core structure in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, often utilizes thioamides as key starting materials. nih.gov This positions this compound as a valuable precursor for generating novel thiazole derivatives.
Furthermore, the 2-phenethylamine scaffold, which is structurally related to this compound, is a well-known pharmacophore present in many biologically active molecules, including neurotransmitters and various medicinal agents. nih.gov
Medicinal Chemistry Contexts: Design and Synthesis of Derivatives
The structural features of this compound make it an attractive starting point for the design and synthesis of new therapeutic agents. Medicinal chemists often utilize such versatile scaffolds to explore new chemical space and develop compounds with improved biological activity and pharmacokinetic properties.
Exploration of Bioactive Scaffolds
The synthesis of derivatives from core scaffolds like this compound is a cornerstone of drug discovery. Thioamides, in general, have been incorporated into bioactive compounds to enhance target affinity and metabolic stability. nih.gov They are considered isosteres of amides, meaning they have similar spatial arrangements but can offer different electronic and hydrogen-bonding properties. nih.gov This substitution can lead to improved biological activity. Several thioamide-containing compounds have been investigated for their therapeutic potential, including as antibacterial and anticancer agents. nih.gov The synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, from cyanothioacetamide precursors further highlights the potential for creating diverse and biologically active molecules.
Ligand-Receptor Interaction Studies (e.g., Molecular Docking)
Understanding how a molecule interacts with its biological target is crucial for rational drug design. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. nih.govnih.gov Studies on related N-phenylacetamide and thioamide derivatives have utilized molecular docking to elucidate their binding modes with various enzymes and receptors. For instance, docking studies have been performed on derivatives of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea (B124793) with the human adenosine (B11128) A2A receptor, a target for anti-Parkinsonian drugs. nih.gov Similarly, molecular docking has been employed to study the interactions of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide with bacterial protein targets. researchgate.net These studies provide valuable insights into the structure-activity relationships and can guide the synthesis of more potent and selective inhibitors. While specific docking studies on this compound are not prevalent in the literature, the established methodologies can be readily applied to this compound and its derivatives to explore their potential biological targets.
Advanced Materials Science Applications
The unique combination of a cyano group, a thioamide moiety, and an aromatic phenyl ring in this compound suggests its potential for applications in advanced materials science. Although direct experimental evidence for this specific compound in materials applications is not yet widely reported, the known properties of its constituent functional groups provide a basis for exploring its utility in this field.
Conjugated organic molecules containing cyano groups are extensively used in the development of organic electronics. rsc.orgrsc.org The strong electron-withdrawing nature of the cyano group can significantly influence the electronic and optical properties of a molecule, making it a key component in materials for organic solar cells, light-emitting diodes, and n-type organic semiconductors. rsc.orgrsc.org The cyano group can also act as an anchoring tool, facilitating the attachment of organic molecules to surfaces like gold, which is crucial for the fabrication of molecular electronic devices. researchgate.net
Thioamides have also found applications in functional materials. Their ability to participate in the formation of metal complexes and their unique photophysical properties, such as undergoing cis-trans isomerization upon irradiation, make them interesting candidates for photoswitchable materials.
Given these properties, this compound could potentially be explored as a building block for:
Organic Semiconductors: The combination of the electron-withdrawing cyano group and the potential for intermolecular interactions through the thioamide and phenyl groups could lead to materials with interesting charge transport properties.
Functional Polymers: The reactive nature of the molecule could allow for its incorporation into polymer chains, leading to functional materials with tailored optical or electronic properties.
Photocatalysts: Cyano-functionalized organic frameworks have shown promise in photocatalytic applications, such as for uranium extraction from water. acs.org
While these applications are currently speculative for this compound itself, they represent exciting avenues for future research based on the well-established roles of its functional components in materials science.
Photo- and Electroactive Compound Development
There is currently no available research detailing the use of this compound as a component in the development of photo- or electroactive materials. The core structure of the molecule, containing a cyano group, a thioamide, and a phenyl ring, suggests potential for electronic activity. However, without experimental or theoretical studies, its properties such as charge transport, luminescence, or photo-stability remain unknown. Consequently, its role as a building block for organic semiconductors, light-emitting diodes (OLEDs), or other photo-responsive materials has not been established.
Application in Dye-Sensitized Systems
Similarly, the application of this compound in dye-sensitized solar cells (DSSCs) or other dye-sensitized systems is not reported in the current body of scientific work. The functionality of a compound in such systems typically relies on its ability to act as a sensitizer (B1316253) (dye) that absorbs light and injects electrons into a semiconductor, or as a component of the electrolyte. The specific absorption spectrum, energy levels (HOMO/LUMO), and anchoring capabilities of this compound, which are critical for performance in dye-sensitized systems, have not been investigated.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-cyano-N-phenylethanethioamide and its derivatives will likely focus on efficiency, sustainability, and diversity. Current methods for analogous cyanoacetamide synthesis often involve the reaction of amines with cyanoacetic acid derivatives or chloroacetyl chloride followed by cyanidation. researchgate.net A key research avenue will be the adaptation and refinement of these methods for the thioamide counterpart, emphasizing milder conditions and improved yields.
Future research should prioritize:
One-Pot Syntheses: Developing one-pot procedures, which reduce waste and simplify operations, will be a significant goal. For instance, adapting procedures where cyanoacetamide derivatives are used to create complex heterocyclic systems in a single step could be highly valuable. nih.gov
Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems is a central theme in modern synthesis. Research into novel catalysts for the formation of the thioamide bond or for the cyanoacetylation step could enhance efficiency.
Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scaling up. Exploring the synthesis of This compound under flow conditions represents a modern and efficient manufacturing approach.
Exploration of Unprecedented Reactivity Profiles
The true potential of This compound lies in its reactivity, driven by the active methylene (B1212753) group positioned between the electron-withdrawing cyano and thioamide groups. This unique electronic arrangement makes it a versatile precursor for a vast array of heterocyclic compounds.
Future investigations should focus on:
Gewald Aminothiophene Synthesis: The compound is an ideal substrate for the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org By reacting This compound with various aldehydes or ketones and elemental sulfur, a library of novel thiophene (B33073) derivatives can be generated. organic-chemistry.orgresearchgate.netijprajournal.com These thiophenes are valuable scaffolds in medicinal chemistry and materials science. ijprajournal.com
Pyrazole (B372694) and Thiazole (B1198619) Synthesis: The reaction of cyanothioacetamides with hydrazine (B178648) has been shown to produce 3,5-diaminopyrazoles, indicating the participation of both the cyano and thioamide groups. nih.gov Exploring this reactivity with This compound could yield novel N-phenyl-substituted pyrazoles. Similarly, reactions with α-halocarbonyls could lead to the formation of thiazole rings, a common motif in pharmacologically active compounds. sapub.orgresearchgate.net
Knoevenagel Condensation: The active methylene group can readily participate in Knoevenagel condensations with various aldehydes and ketones. nih.gov This reaction would yield α,β-unsaturated systems that are themselves versatile intermediates for further transformations, including Michael additions and cycloadditions.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reagent(s) | Resulting Heterocycle | Relevant Reaction Type |
|---|---|---|
| Aldehyde/Ketone + Sulfur | 2-Aminothiophene | Gewald Reaction |
| Hydrazine Derivatives | Aminopyrazole | Cyclocondensation |
| α-Haloketones | Thiazole | Hantzsch-type Synthesis |
| Aryl Diazonium Salts | Azo derivatives / Pyridazines | Coupling / Cyclization |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the behavior of molecules before engaging in extensive lab work. For a compound like This compound , computational studies can accelerate discovery and optimization.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reactions, such as the Gewald reaction. chemrxiv.org This can help in understanding the reaction mechanism, identifying rate-limiting steps, and predicting the regioselectivity of cyclizations.
Structural and Electronic Properties: In silico methods can determine the stable conformers, electronic structure, and spectroscopic properties of the molecule. arxiv.org This information is crucial for understanding its reactivity and for characterizing new derivatives.
Virtual Screening: If this compound is used as a scaffold for new therapeutic agents, its derivatives can be docked into the active sites of biological targets like kinases or enzymes to predict binding affinities. nih.gov This approach can prioritize the synthesis of compounds with the highest potential for biological activity.
Integration with Green Chemistry Principles
Future research on This compound must be guided by the principles of green chemistry to ensure environmental and economic sustainability.
The following principles are particularly relevant:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is crucial. nih.govorganic-chemistry.org Multicomponent reactions like the Gewald synthesis are inherently atom-economical. organic-chemistry.org
Use of Safer Solvents: Research should focus on replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂.
Catalysis: The use of selective catalytic reagents is superior to stoichiometric ones as they minimize waste. wikipedia.org Exploring recyclable catalysts for the synthesis and transformations of This compound will be a key research trend.
Energy Efficiency: Synthetic methods should be designed to be energy-efficient, for example, by running reactions at ambient temperature and pressure or by using microwave irradiation to reduce reaction times. wikipedia.org
Multi-Disciplinary Applications in Chemical Sciences
The versatility of This compound as a synthetic intermediate opens doors to a wide range of applications across the chemical sciences. By using it as a foundational building block, new molecules with tailored properties can be developed.
Emerging application areas include:
Medicinal Chemistry: Heterocycles derived from this compound, such as thiophenes, pyrazoles, and thiazoles, are known to exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govijprajournal.comnih.gov Systematic exploration of derivatives could lead to the discovery of new drug candidates.
Materials Science: The extended π-systems present in many of the potential heterocyclic products are of interest in the development of organic electronics. Applications could include organic light-emitting diodes (OLEDs), superconductors, and nonlinear optical materials. nih.govijprajournal.com
Agrochemicals: Pyrazole-containing compounds are used as herbicides and insecticides. nih.gov New derivatives synthesized from This compound could be screened for potential agrochemical applications.
Table 2: Potential Applications of Derivatives
| Application Area | Target Properties | Potential Derivative Class |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, Antitumor | Thiophenes, Pyrazoles, Thiazoles |
| Materials Science | Optoelectronic, Conductive | Poly-substituted Aromatics, Fused Heterocycles |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-cyano-N-phenylethanethioamide derivatives?
- Methodological Answer: A typical procedure involves refluxing precursors (e.g., 2-aminophenyl thiazolyl derivatives) with phenyl isothiocyanate and sodium metal in absolute ethanol for 12 hours. After cooling, the product is precipitated by adding 10% HCl and crystallized from acetone, yielding ~61% with a melting point of 186–188°C. IR spectroscopy (e.g., 2183 cm⁻¹ for C≡N) and elemental analysis (e.g., C: 64.62% vs. calculated 64.45%) confirm purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Use JIS T 8116-certified chemical gloves, protective eyewear, and long-sleeved clothing to avoid skin contact. Work under fume hoods to prevent inhalation. Waste must be segregated and treated by certified hazardous waste services due to uncharacterized toxicity .
Q. How can researchers verify the purity of synthesized derivatives?
- Methodological Answer: Combine thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to monitor reaction progress. Confirm purity via IR spectroscopy (e.g., absence of NH₂ stretches at 3379 cm⁻¹) and elemental analysis (e.g., deviations <0.3% for C/H/N). Mass spectrometry (MS) data, such as m/z 335 (M⁺), further validate molecular identity .
Advanced Research Questions
Q. How can contradictory spectroscopic data for thioamide derivatives be resolved?
- Methodological Answer: Cross-validate using multiple techniques:
- IR: Ensure C≡N (2183 cm⁻¹) and N–C=S (1192 cm⁻¹) bands align with theoretical predictions.
- MS: Look for fragmentation patterns (e.g., m/z 93 as a base peak) to confirm structural integrity.
- Elemental Analysis: Address discrepancies (e.g., N: 12.68% vs. 12.53% calculated) by optimizing crystallization solvents (e.g., acetone vs. ethanol) to remove impurities .
Q. What mechanistic insights explain side-product formation during synthesis?
- Methodological Answer: By-products may arise from incomplete sodium-mediated deprotonation or competing nucleophilic pathways. Monitor intermediates via TLC and adjust sodium stoichiometry (e.g., 1:1 molar ratio with precursors). MS data (e.g., m/z 362 for chlorinated by-products) help identify undesired adducts .
Q. How can crystallinity and thermal stability of derivatives be improved?
- Methodological Answer: Optimize solvent polarity during crystallization (e.g., acetone yields higher-melting-point crystals vs. ethanol). Slow cooling and seeding techniques enhance lattice formation. Differential scanning calorimetry (DSC) can correlate melting points (186–188°C) with stability .
Q. What strategies validate the biological activity of this compound analogs?
- Methodological Answer: Screen for anticancer activity using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines). Correlate substituent effects (e.g., 4-methylphenyl groups in derivative 29b) with bioactivity trends. Pharmacokinetic studies should assess cyano group metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
